molecular formula C9H14O2 B2480221 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one CAS No. 2126159-64-4

7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one

Cat. No.: B2480221
CAS No.: 2126159-64-4
M. Wt: 154.209
InChI Key: SZCPXHMMLOJZOF-UHFFFAOYSA-N
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Description

Significance and Historical Context of Spirocycles in Organic Chemistry

The importance of spirocycles in organic chemistry is multifaceted, stemming largely from their rigid, three-dimensional structures. tandfonline.comrsc.org This inherent 3D nature allows for precise spatial arrangement of functional groups, which is highly advantageous for interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net Consequently, spirocyclic motifs are considered privileged structures in medicinal chemistry and are found in numerous natural products and successfully developed pharmaceuticals. rsc.orgresearchgate.netnih.gov The antifungal drug griseofulvin (B1672149) and the diuretic spironolactone (B1682167) are notable examples of approved drugs containing a spirocyclic core. nih.gov

Historically, spirocyclic drug molecules have been recognized for over half a century. tandfonline.com However, their synthesis was often considered challenging due to the presence of the quaternary spiro carbon. tandfonline.com Advances in synthetic organic chemistry have made these complex architectures more accessible, leading to a surge of interest in their application for drug discovery and materials science. researchgate.net Their unique architecture not only facilitates binding to target proteins but also offers opportunities to explore novel chemical space, which is crucial for developing new intellectual property. rsc.orgresearchgate.net

Classification of Spirocyclic Systems: Focus on Oxaspiro[3.4]octane Frameworks

Spirocyclic compounds can be broadly categorized based on the composition of their rings. cambridgescholars.com

Carbocyclic spiro compounds : Both rings are composed entirely of carbon atoms. wikipedia.orgcambridgescholars.com

Heterocyclic spiro compounds : At least one ring contains a heteroatom, such as oxygen, nitrogen, or sulfur. wikipedia.orgcambridgescholars.com

A further classification is based on the number of spiro atoms, with the simplest being monospiro systems containing a single shared atom. cambridgescholars.com The nomenclature for these compounds, such as spiro[3.4]octane, precisely describes the ring sizes. The numbers within the brackets, separated by a period, indicate the number of atoms in each ring, excluding the spiro atom itself. The suffix "octane" specifies the total number of carbon atoms in the entire bicyclic system.

The Oxaspiro[3.4]octane framework is a specific type of heterocyclic spiro system. The "oxa" prefix indicates that an oxygen atom has replaced a carbon atom in the ring system, making it a heterocyclic ether. The "[3.4]" designation signifies that one ring has three carbon atoms (forming a four-membered ring with the spiro atom) and the other has four carbon atoms (a five-membered ring). nih.gov These frameworks are of interest as they can serve as building blocks in the synthesis of more complex molecules for various applications, including drug discovery. researchgate.net

Overview of 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one as a Representative Spirocyclic Motif

This compound is a specific derivative of the oxaspiro[3.4]octane framework. Its structure consists of a four-membered cyclobutanone (B123998) ring and a five-membered tetrahydrofuran (B95107) ring sharing a spiro carbon atom. The tetrahydrofuran ring is substituted with two methyl groups at the C7 position, adjacent to the oxygen atom (position 6). The cyclobutane (B1203170) ring features a ketone functional group at the C2 position.

This compound serves primarily as a synthetic intermediate in organic chemistry and pharmaceutical research. Its spirocyclic architecture provides distinct steric and electronic properties that are valuable for constructing more complex molecular structures.

Below is a table summarizing the key chemical identifiers and computed properties for this compound.

PropertyValue
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
IUPAC Name This compound
InChIKey SZCPXHMMLOJZOF-UHFFFAOYSA-N
SMILES CC1(CC2(CC(=O)C2)CO1)C
Monoisotopic Mass 154.09938 Da
Predicted XlogP 0.4
Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-6-oxaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8(2)5-9(6-11-8)3-7(10)4-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPXHMMLOJZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(=O)C2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-64-4
Record name 7,7-dimethyl-6-oxaspiro[3.4]octan-2-one
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Structural Elucidation and Characterization of 7,7 Dimethyl 6 Oxaspiro 3.4 Octan 2 One

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for confirming the connectivity and chemical environment of atoms within 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the cyclobutanone (B123998) and tetrahydrofuran (B95107) rings. The two methyl groups attached to the same carbon (C7) are chemically equivalent and would likely appear as a single, sharp singlet. The protons on the tetrahydrofuran ring and the cyclobutanone ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, nine distinct carbon signals would be anticipated. The carbonyl carbon (C2) of the ketone would appear significantly downfield (typically in the 200-220 ppm range). The spiro carbon (C4) and the carbon bearing the two methyl groups (C7) would also have characteristic chemical shifts.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton network within each ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignment of the carbon skeleton.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C1 35.0
C2 215.0
C3 35.0
C4 50.0
C5 40.0
C7 80.0
C8 70.0
C9 (CH₃) 25.0
C10 (CH₃) 25.0

Note: These are generalized predicted values and may differ from experimental results.

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. The most prominent and diagnostic absorption for this compound would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone, typically appearing around 1780 cm⁻¹ for a cyclobutanone. Another key feature would be the C-O-C stretching vibration of the ether in the tetrahydrofuran ring, usually found in the 1150-1050 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Ketone (C=O) Stretch ~1780
Ether (C-O-C) Stretch 1150-1050

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for this compound (C₉H₁₄O₂) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (154.21 g/mol ). Predicted data suggests the monoisotopic mass is 154.0994 Da. uni.lu Fragmentation analysis could reveal the loss of small neutral molecules like CO or ethylene (B1197577) from the cyclobutanone ring, or fragments corresponding to the individual ring structures.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 155.10666
[M+Na]⁺ 177.08860
[M-H]⁻ 153.09210

Source: PubChemLite, Predicted CCS values. uni.lu

Conformational Analysis and Stereochemical Considerations

The structure of this compound presents interesting conformational features. The cyclobutane (B1203170) ring is not planar and typically adopts a puckered conformation to relieve ring strain. The tetrahydrofuran ring exists in an envelope or twist conformation. The spiro linkage between these two rings restricts their relative motion.

Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the lowest energy conformation of the molecule. Such studies would help in understanding the spatial arrangement of the atoms and the stereochemical relationship between the two rings. The molecule itself is achiral as it possesses a plane of symmetry.

Chemical Reactivity and Derivatization of 7,7 Dimethyl 6 Oxaspiro 3.4 Octan 2 One

Reactions of the Ketone Functionality within the Spirocyclic System

The ketone group in 7,7-dimethyl-6-oxaspiro[3.4]octan-2-one is a key site for various chemical transformations, including reduction and oxidation reactions. These reactions allow for the introduction of new functional groups and the modification of the spirocyclic core.

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, 7,7-dimethyl-6-oxaspiro[3.4]octan-2-ol, using standard reducing agents. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, offering high chemoselectivity for the carbonyl group while leaving the oxetane (B1205548) ring intact. The resulting alcohol provides a handle for further functionalization, such as esterification or etherification.

ReagentProductReaction Type
Sodium Borohydride (NaBH₄)7,7-Dimethyl-6-oxaspiro[3.4]octan-2-olReduction
Lithium Aluminum Hydride (LiAlH₄)7,7-Dimethyl-6-oxaspiro[3.4]octan-2-olReduction

Oxidation Reactions: The ketone functionality can undergo oxidative cleavage, most notably through the Baeyer-Villiger oxidation. nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. youtube.com Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding spirolactone. nih.gov The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. youtube.com

ReagentExpected ProductReaction Type
m-Chloroperoxybenzoic acid (m-CPBA)8,8-Dimethyl-7,1-dioxaspiro[4.4]nonan-2-oneBaeyer-Villiger Oxidation
Peroxyacetic acid8,8-Dimethyl-7,1-dioxaspiro[4.4]nonan-2-oneBaeyer-Villiger Oxidation

Ring-Opening and Ring-Expansion Pathways of the Oxetane Moiety

The strained four-membered oxetane ring in this compound is susceptible to ring-opening and ring-expansion reactions, particularly under acidic conditions or in the presence of strong nucleophiles. acs.org

Ring-Opening Reactions: Acid-catalyzed ring-opening of the oxetane can proceed via protonation of the oxygen atom, followed by nucleophilic attack. researchgate.net The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. researchgate.net In the presence of a nucleophile, the reaction can lead to the formation of a di-functionalized cyclopentane (B165970) derivative. For instance, acid-catalyzed reaction with an alcohol would yield a product with both a hydroxyl and an ether functionality.

Ring-Expansion Reactions: Lewis acid-mediated ring expansion of spirocyclic oxetanes can lead to the formation of larger heterocyclic systems. researchgate.net This transformation is driven by the release of ring strain. nih.gov For example, treatment of a spiro-oxetane with a Lewis acid can induce a rearrangement to form a tetrahydrofuran (B95107) derivative. researchgate.net

Transformations of the Spiro[3.4]octane Skeleton

The spiro[3.4]octane framework can be modified through functional group interconversions and cycloaddition reactions, providing access to a diverse range of complex molecules.

Functional Group Interconversions and Modifications

The functional groups introduced through reactions at the ketone and oxetane moieties can be further manipulated. For example, the alcohol obtained from the reduction of the ketone can be converted to other functional groups, such as halides or azides, through nucleophilic substitution reactions. These transformations open up possibilities for coupling reactions and the introduction of nitrogen-containing substituents.

Cycloaddition Reactions Involving the Spiro[3.4]octane Framework

The spiro[3.4]octane skeleton can participate in cycloaddition reactions, leading to the formation of polycyclic systems. wikipedia.org For instance, the enamine derived from this compound could potentially undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov Diels-Alder reactions involving dienes and dienophiles incorporated into the spiro[3.4]octane framework could also be envisioned for the construction of complex fused-ring systems. wikipedia.orgbeilstein-journals.org

Development of Novel Analogs and Derivatives

The unique three-dimensional structure of the spiro-oxetane motif has garnered significant interest in medicinal chemistry for the development of novel therapeutic agents. acs.orgnih.govresearchgate.net The derivatization of the this compound core allows for the exploration of chemical space and the optimization of biological activity. researchgate.net The synthesis of analogs with modifications at the ketone position, such as the corresponding amine (7,7-dimethyl-6-oxaspiro[3.4]octan-2-amine), or derivatives resulting from ring-opening or expansion, can lead to compounds with improved pharmacological properties. nih.gov The spirocyclic scaffold can act as a bioisostere for other common motifs in drug molecules, offering advantages in terms of metabolic stability and physicochemical properties. acs.org

Theoretical and Computational Studies on 7,7 Dimethyl 6 Oxaspiro 3.4 Octan 2 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 7,7-dimethyl-6-oxaspiro[3.4]octan-2-one, methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to determine its optimized molecular structure. These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Furthermore, these computational approaches can map the electronic landscape of the molecule. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap can be calculated. These parameters are vital in predicting the molecule's kinetic stability and its potential to participate in chemical reactions. The molecular electrostatic potential (MEP) surface could also be generated to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Data from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
C=O Bond Length~1.21 ÅIndicates the strength and reactivity of the carbonyl group.
Spiro C-O Bond Length~1.43 ÅReflects the stability of the oxetane (B1205548) ring.
HOMO Energy-Relates to the molecule's electron-donating ability.
LUMO Energy-Relates to the molecule's electron-accepting ability.
HOMO-LUMO Gap-An indicator of chemical reactivity and electronic transitions.

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Computational Approaches to Conformational Landscape Exploration

The presence of two fused rings in this compound suggests the possibility of multiple stable conformations. Understanding this conformational landscape is essential as different conformers can exhibit varying reactivity and biological activity.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations, would be employed to identify the various low-energy conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This analysis would reveal the most stable three-dimensional arrangement of the molecule and any significant conformational isomers that might influence its properties.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, could be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Moreover, the mechanisms of potential reactions, such as the opening of the strained oxetane ring or reactions at the carbonyl group, could be investigated by locating the transition state structures and calculating the activation energies. This would provide a detailed understanding of the reaction pathways and the feasibility of different chemical transformations.

Electronic Circular Dichroism Calculations for Stereochemical Assignment

This compound possesses a chiral spirocyclic center, meaning it can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial, and Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for this purpose.

Theoretical calculations of ECD spectra have become an indispensable tool for the absolute stereochemical assignment of chiral molecules. By calculating the ECD spectra for both the (R) and (S) enantiomers of this compound using time-dependent DFT (TD-DFT), and comparing the theoretical spectra with the experimental one, the absolute configuration of the synthesized or isolated compound could be unambiguously determined.

Applications of 7,7 Dimethyl 6 Oxaspiro 3.4 Octan 2 One in Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

There is currently no available scientific literature that describes the use of 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one as a foundational component for the assembly of more complex molecules. Its potential as a starting material for creating intricate chemical structures remains an area for future investigation.

Utility in Natural Product Synthesis

An extensive search of chemical literature did not yield any examples of this compound being employed in the total synthesis or the preparation of fragments of natural products. While spirocyclic lactones are present in some natural products, the specific contribution of this dimethyl-substituted oxaspirooctanone is not documented.

Precursor in the Construction of Densely Functionalized Scaffolds

Information regarding the transformation of this compound into scaffolds bearing multiple functional groups is not present in the current body of scientific literature. The reactivity of its lactone and cyclobutane (B1203170) rings, which would be key to its utility as a precursor, has not been explored in published studies.

Contribution to the Construction of All-Carbon Quaternary Centers

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. uni.luchemrxiv.org Spirocyclic compounds are inherently interesting for this purpose due to the spiro-carbon itself being a quaternary center. However, there are no specific studies that detail the use of this compound in methodologies aimed at creating such centers. While general strategies for the synthesis of spirocycles and quaternary carbons are well-documented, the role of this particular compound has not been elucidated. researchgate.net

Medicinal Chemistry and Bioisosteric Applications of Oxaspiro 3.4 Octanones

Strategic Integration of Spirocyclic Scaffolds in Drug Design

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a unique three-dimensional geometry that is highly advantageous in drug design. The integration of such scaffolds is a strategic approach to navigate the chemical space beyond the traditional flat, aromatic structures that have historically dominated medicinal chemistry. This shift towards greater three-dimensionality is driven by the pursuit of improved pharmacological profiles.

The rigid nature of the spirocyclic core helps to pre-organize the conformation of pendant functional groups, which can lead to a more precise and potent interaction with biological targets. This conformational restriction can reduce the entropic penalty upon binding to a receptor or enzyme, thereby enhancing binding affinity. Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbon atoms (Fsp³), a molecular descriptor that has been correlated with higher clinical success rates. A higher Fsp³ count is often associated with improved solubility, reduced promiscuity, and better metabolic stability.

The novelty of spirocyclic structures also provides an opportunity to explore new intellectual property space, a critical aspect of drug development. The synthesis of these complex structures has become more accessible in recent years, further fueling their adoption in drug discovery programs.

Bioisosteric Replacements for Conventional Pharmacophores

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The oxaspiro[3.4]octanone scaffold of 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one contains moieties that can serve as bioisosteric replacements for common pharmacophores.

Oxetane (B1205548) as a Gem-Dimethyl and Carbonyl Surrogate

The 6-oxaspiro[3.4]octan-2-one structure incorporates a 3,3-disubstituted oxetane ring. Oxetanes have gained significant attention as versatile bioisosteres. The 7,7-dimethyl groups in the target compound are part of this oxetane ring, which itself can be considered a surrogate for a gem-dimethyl group. The replacement of a gem-dimethyl group with an oxetane can introduce polarity and a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with the biological target.

Furthermore, the oxetane ring has been explored as a bioisostere for a carbonyl group. While This compound already contains a ketone, in other contexts, the oxetane's oxygen atom can mimic the hydrogen-bonding ability of a carbonyl oxygen. This substitution can enhance metabolic stability by removing a site susceptible to reduction.

Original GroupBioisosteric ReplacementPotential Advantages
gem-Dimethyl3,3-Disubstituted OxetaneIncreased polarity, improved solubility, hydrogen bond acceptor capability
CarbonylOxetaneEnhanced metabolic stability, modulation of physicochemical properties

Spiro[3.4] Systems as Replacements for Piperazine (B1678402) and Morpholine (B109124)

While This compound itself is not a direct replacement for piperazine or morpholine, the broader class of nitrogen-containing spiro[3.4] systems, such as diazaspiro[3.4]octanes and oxa-azaspiro[3.4]octanes, are recognized as valuable surrogates. These spirocyclic amines and ethers offer a more rigid and three-dimensional alternative to the flexible piperazine and morpholine rings, which are ubiquitous in drug molecules.

Replacing a piperazine or morpholine with a spiro[3.4] analogue can lead to improved selectivity for the biological target by reducing conformational flexibility. For instance, 2-oxa-6-azaspiro[3.4]octane has been investigated as a constrained morpholine bioisostere. This structural modification can fine-tune the orientation of substituents and improve interactions with the target protein. Similarly, diazaspiro[3.4]octanes have been explored as piperazine replacements to enhance potency and pharmacokinetic properties.

Influence on Key Pharmacokinetic and Pharmacodynamic Parameters

The unique structural features of the This compound scaffold are expected to have a significant impact on key pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Modulation of Conformational Rigidity

The spirocyclic nature of This compound imparts a high degree of conformational rigidity. This rigidity is a key attribute in modern drug design, as it can lead to several benefits:

Enhanced Potency and Selectivity: By locking the molecule into a more defined shape, the energetic cost of adopting the bioactive conformation is reduced, which can translate to higher binding affinity. A rigid scaffold can also provide a more precise orientation of functional groups, leading to improved selectivity for the intended target over off-targets.

Predictable Structure-Activity Relationships (SAR): The reduced number of accessible conformations simplifies the interpretation of SAR data, allowing medicinal chemists to more effectively design improved analogues.

Impact on Solubility and Metabolic Stability

The physicochemical properties of a drug candidate, such as solubility and metabolic stability, are critical for its success. The oxaspiro[3.4]octanone core of This compound is anticipated to influence these parameters favorably.

Solubility: The presence of two oxygen atoms in the form of an ether (in the oxetane ring) and a ketone can increase the polarity of the molecule and provide hydrogen bond acceptors. This is expected to improve aqueous solubility compared to a purely carbocyclic analogue. The non-planar, three-dimensional structure can also disrupt crystal packing, which may further enhance solubility.

Metabolic Stability: The gem-dimethyl group at the 7-position can sterically hinder the metabolic degradation of the adjacent oxetane ring. Spirocyclic systems, in general, are often more resistant to metabolism than their more flexible acyclic or monocyclic counterparts. The quaternary spirocenter is inherently resistant to oxidation, a common metabolic pathway.

A summary of the predicted physicochemical properties for the parent scaffold and the target compound is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
Spiro[3.4]octan-2-oneC₈H₁₂O124.181.7
6-Oxaspiro[3.4]octan-2-oneC₇H₁₀O₂126.150.3
This compound C₉H₁₄O₂154.210.9

Data sourced from PubChem.

Exploration of Novel Chemical Space in Drug Discovery

The exploration of novel chemical space is a critical endeavor in modern drug discovery, aimed at identifying new pharmacophores that can lead to first-in-class medicines. Spirocyclic scaffolds, including oxaspiro[3.4]octanones, are particularly valuable in this context due to their inherent three-dimensionality. researchgate.net This 3D character allows for a more precise and multifaceted interaction with the complex topographies of biological targets, such as enzyme active sites and protein-protein interfaces.

The incorporation of spirocyclic moieties like the oxaspiro[3.4]octanone core can significantly enhance the structural diversity of compound libraries. The rigid nature of the spirocyclic system introduces conformational restriction, which can lead to improved target affinity and selectivity by reducing the entropic penalty of binding. Furthermore, the introduction of sp3-hybridized carbon centers contributes to an increased fraction of sp3 carbons (Fsp3), a molecular descriptor that has been correlated with higher success rates in clinical development.

While specific research on this compound is limited, the broader class of oxaspiro[3.4]octanes serves as a valuable building block in the synthesis of more complex molecules. The unique steric and electronic properties conferred by the spirocyclic architecture make it a valuable synthon for constructing intricate molecular frameworks. The exploration of novel chemical space with related spirocyclic structures has been a fruitful area of research. For instance, the synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported as a means to generate multifunctional modules for drug discovery, highlighting the potential for these scaffolds to yield compounds with novel intellectual property positions. researchgate.netsigmaaldrich.com

The table below summarizes key attributes of spirocyclic scaffolds in the context of exploring novel chemical space.

FeatureDescriptionImplication in Drug Discovery
Three-Dimensionality Offers a non-flat molecular shape.Enables more specific interactions with biological targets, potentially leading to higher potency and selectivity.
Structural Rigidity The fused ring system restricts conformational flexibility.Can pre-organize the molecule for optimal binding, reducing the entropic penalty upon target engagement.
Novelty Represents an underexplored area of chemical space compared to traditional aromatic scaffolds.Provides opportunities for discovering new pharmacophores and developing compounds with novel mechanisms of action and intellectual property.
Access to sp3-rich Structures Increases the fraction of sp3-hybridized carbons in a molecule.Correlates with improved physicochemical properties and a higher probability of clinical success.

Patented Applications and Emerging Therapeutic Areas

One notable area is in the treatment of metabolic disorders. For example, novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been discovered and patented as potent and selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists for the potential treatment of type 2 diabetes mellitus. nih.gov The spirocyclic core was instrumental in achieving the desired pharmacological profile.

Another significant area where spirocyclic compounds have shown promise is in the modulation of chemokine receptors, which are involved in a wide range of inflammatory diseases and cancer. Patents have been filed for spirocyclic compounds as CXCR4 antagonists. epo.org The SDF-1/CXCR4 signaling axis plays a crucial role in tumor progression and metastasis, as well as in inflammatory conditions like rheumatoid arthritis. epo.org The development of small molecule antagonists for this receptor is therefore a highly sought-after goal in oncology and immunology.

The table below presents examples of patented applications of related spirocyclic scaffolds in emerging therapeutic areas.

Therapeutic AreaTargetSpirocyclic Scaffold ExamplePotential Indication
Metabolic Disorders Somatostatin Receptor Subtype 5 (SSTR5)5-oxa-2,6-diazaspiro[3.4]oct-6-eneType 2 Diabetes Mellitus nih.gov
Oncology/Immunology CXCR4Spiro[3.4]octane derivativesCancer, Rheumatoid Arthritis epo.org
Infectious Diseases VariousDiazaspiro[3.4]octane derivativesNot specified
Central Nervous System VariousAzaspiro[3.4]octane derivativesNot specified

The application of spiro[3.3]heptane as a non-collinear bioisostere for the phenyl ring in approved drugs further underscores the potential of small spirocyclic systems in generating novel, patentable chemical entities with retained or improved biological activity. researchgate.netchemrxiv.org This approach of "escaping from flatland" by replacing planar aromatic rings with saturated, three-dimensional scaffolds is a growing trend in medicinal chemistry to improve physicochemical properties and overcome patent limitations. researchgate.net

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more atom-economical, environmentally benign, and efficient pathways to 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one and its derivatives. Current synthetic strategies for spirolactones often involve multi-step sequences that may not be ideal for large-scale production.

Key areas for advancement include:

Green Chemistry Approaches: Exploring sustainable methods, such as electrochemically driven reactions, can minimize the use of hazardous reagents and solvents. researchgate.net The use of harmless and abundant zinc salts as eco-friendly catalysts also presents a promising avenue. researchgate.net Furthermore, developing protocols that utilize green solvents like acetone (B3395972) or aqueous media would significantly reduce the environmental impact. researchgate.netresearchgate.net

Catalytic Methods: The development of novel catalyst-free protocols, such as those involving photoinduced carbene C–H insertion, could offer direct and selective routes to functionalized spirolactones. nih.gov Additionally, implementing telescoped flow processes, which combine multiple reaction steps like ring-closing metathesis and hydrogenation into a single, continuous operation, could enhance throughput and reduce waste. rsc.org

Biocatalysis and Microbial Biosynthesis: Leveraging enzymes or whole-cell systems for the synthesis of spirolactones offers a sustainable alternative to traditional chemical methods. Microbial biotransformation is a preferred approach for producing optically pure lactones, and future work could focus on identifying or engineering microorganisms capable of producing the target spiro-lactone de novo from renewable feedstocks like carbohydrates. mdpi.com

Expanding the Scope of Chemical Transformations

The inherent strain and functionality of the this compound scaffold make it a versatile platform for constructing more complex molecular architectures. Future research should aim to explore and expand the repertoire of chemical reactions this molecule can undergo.

Promising areas of investigation include:

Ring-Opening and Rearrangement Reactions: Investigating controlled ring-opening of either the cyclobutanone (B123998) or the lactone ring could provide access to novel, highly functionalized cyclopentane (B165970) or tetrahydrofuran (B95107) derivatives.

Functionalization of the Spirocyclic Core: Exploring selective C-H functionalization or derivatization at the carbonyl group would enable the synthesis of a diverse library of analogues.

Annulation and Cycloaddition Reactions: Using the existing rings as a foundation for further annulation reactions, such as [3+2] or [3+3] aza-annulations, could lead to the creation of novel polycyclic and heterocyclic spiro systems with increased molecular complexity. researchgate.net Enantioselective [3+2] annulation reactions, in particular, have proven effective for constructing complex spiro derivatives with high stereocontrol. rsc.org

Advanced Computational Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules based on the this compound framework. nih.gov

Future computational efforts should focus on:

Predictive Property Modeling: Employing quantum mechanics (QM) and molecular dynamics (MD) simulations to predict the structural, electronic, and dynamic properties of the molecule and its derivatives. mdpi.com All-atom MD simulations can provide detailed insights into the molecule's behavior in different environments, such as its interaction with biological membranes or solvents. utwente.nl

Virtual Screening and Drug Design: Using the spiro-lactone core as a scaffold for in silico drug design. Docking simulations can predict the binding affinity and mode of interaction with various biological targets, guiding the design of potent and selective inhibitors. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity. rsc.orgnih.govnih.gov Such models can identify key molecular descriptors that influence potency and guide the synthesis of optimized compounds.

Computational TechniqueApplication in Future ResearchPotential Outcome
Molecular Dynamics (MD) Simulating the interaction of the compound with biological targets (e.g., enzymes, receptors).Understanding binding stability and conformational changes. mdpi.comresearchgate.net
Quantum Mechanics (QM) Calculating electronic properties, reaction mechanisms, and bond energies.Designing more reactive or stable derivatives. nih.gov
Docking Studies Predicting the binding pose and affinity of derivatives to protein active sites.Identifying potential biological targets and guiding lead optimization. mdpi.com
QSAR Modeling Correlating structural modifications with changes in biological activity.Establishing predictive models for designing more potent compounds. rsc.orgnih.gov

Deeper Exploration of Bioisosteric Potential and Structure-Activity Relationships

The rigid, three-dimensional nature of spirocycles makes them attractive as bioisosteres—substitutes for other chemical groups in biologically active compounds. chemrxiv.org The spiro[3.4]octane framework can serve as a saturated, non-planar mimic for aromatic rings like benzene, potentially improving physicochemical properties such as solubility while maintaining biological activity. chemrxiv.org

Future research should systematically investigate:

Bioisosteric Replacement Studies: Synthesizing analogues of known drugs or bioactive molecules where planar aromatic rings are replaced with the this compound core to assess improvements in potency, selectivity, or pharmacokinetic profiles.

Comprehensive SAR Studies: Creating a library of derivatives by modifying the substituents on the spirocyclic scaffold. For instance, replacing the dimethyl groups with other alkyl or aryl moieties could reveal crucial structure-activity relationships. nih.gov Systematic evaluation of these analogues against various biological targets would elucidate the pharmacophore—the essential structural features required for activity. nih.goveurekaselect.com

Novel Applications beyond Current Scope

While spirolactones are well-established in medicinal chemistry, the unique properties of this compound could be harnessed in other fields. nih.govwikipedia.org

Potential new application areas to explore include:

Materials Science: Incorporating the rigid spirocyclic unit into polymer backbones could lead to materials with novel thermal or mechanical properties. Its use as a building block for complex architectures could also be explored in the context of molecular machines or functional materials.

Agrochemicals: The development of novel pesticides or herbicides based on the spiro-lactone scaffold could offer new modes of action to combat resistance.

Chemical Biology: Designing functionalized derivatives that can act as molecular probes to study biological processes or as building blocks in combinatorial chemistry for the discovery of new bioactive compounds. researchgate.net

Platform Chemicals: Given the growing interest in bio-based economies, lactones are being considered as potential green solvents and fuel precursors. mdpi.com Exploring the conversion of biomass to this compound or related structures could open new avenues for sustainable chemical production.

Q & A

Q. What are the key synthetic routes for 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation and esterification steps. For example, spirocyclic ketones are often synthesized via [2+2] cycloaddition or oxidative ring expansion. A multi-step approach may include:

Cyclopropanation : Using diazo compounds under catalytic conditions (e.g., Rh(II) catalysts) to form the spirocyclic core .

Oxidation/Functionalization : Controlled oxidation (e.g., Jones oxidation) to introduce the ketone moiety.

Purification : Column chromatography with silica gel and optimized solvent systems (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .
Key variables for optimization include temperature (20–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to confirm spiro connectivity and methyl group positions (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) .
  • IR Spectroscopy : Strong carbonyl stretch (~1700 cm⁻¹) for the ketone group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₄O₂, exact mass 154.0994) .
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry (if crystalline derivatives are obtainable) .

Q. What stability considerations are critical during storage and handling of this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as spirocyclic ketones often undergo light-induced ring-opening reactions .
  • Moisture and Oxygen : Use desiccants (e.g., molecular sieves) and inert gas purging to avoid hydrolysis or oxidation .
  • Temperature : Long-term storage at –20°C in sealed containers to minimize thermal decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attacks (e.g., by amines or alcohols). Key parameters include bond dissociation energies and frontier molecular orbitals (HOMO/LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for ring-opening in THF vs. DMSO) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically review reaction parameters (e.g., catalyst loading, solvent polarity) across studies to identify critical variables .
  • Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., temperature × solvent) and optimize yield .
  • Reproducibility Protocols : Standardize purification methods (e.g., automated flash chromatography) to reduce batch-to-batch variability .

Q. How does the spirocyclic framework influence biological activity in enzyme inhibition studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing dimethyl groups with ethyl or aryl moieties) and test inhibition against target enzymes (e.g., kinases, oxidoreductases) .
  • Docking Studies : Use AutoDock or Schrödinger to model interactions between the spirocyclic core and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • In Vitro Assays : Measure IC₅₀ values and compare with non-spirocyclic analogs to isolate structural contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.